Uridylyl-(3',5')-uridine

RNA conformation circular dichroism base stacking

Standard 3',5'-UpU dinucleotide is often substituted with non-equivalent isomers or analogs, invalidating enzyme kinetic and RNA folding studies. This defined RNase A substrate and minimal RNA model eliminates confounding variables. - **Quantitative reference:** E. coli oligoribonuclease reaction hierarchy (CpC > UpU > CpU > UpC) enables precise benchmarking. - **Conformationally accurate:** CD-verified stacked conformation at ambient temperature; 2',5'-isomer lacks stacking. - **Stringent test case:** Lower conversion rate than cytidine analogs; ideal for optimizing RNase A-catalyzed synthesis.

Molecular Formula C18H23N4O14P
Molecular Weight 550.4 g/mol
Cat. No. B12076928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridylyl-(3',5')-uridine
Molecular FormulaC18H23N4O14P
Molecular Weight550.4 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O
InChIInChI=1S/C18H23N4O14P/c23-5-7-14(13(28)16(34-7)22-4-2-10(25)20-18(22)30)36-37(31,32)33-6-8-11(26)12(27)15(35-8)21-3-1-9(24)19-17(21)29/h1-4,7-8,11-16,23,26-28H,5-6H2,(H,31,32)(H,19,24,29)(H,20,25,30)
InChIKeyKXSPLNAXPMVUEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uridylyl-(3',5')-uridine (UpU) Product Characterization


Uridylyl-(3',5')-uridine (UpU, CAS 2415-43-2) is a dinucleoside monophosphate consisting of two uridine residues linked via a canonical 3',5'-phosphodiester bond . It serves as a minimal RNA structural model and a defined substrate for ribonucleases, particularly RNase A, enabling precise kinetic and mechanistic studies of phosphodiester cleavage [1]. The compound is commonly synthesized via condensation of protected uridine derivatives (e.g., 2',5'-di-O-trityluridine with 2',3'-di-O-acetyluridine 5'-phosphate) yielding the 3',5'-linked product with reported yields of 66-75%, though contamination with the 2',5'-isomer may occur during acid deprotection steps [2].

Minimal RNA structural model for base-stacking and folding thermodynamics
Defined substrate for ribonuclease kinetics (RNase A, oligoribonuclease)
Canonical 3′,5′-phosphodiester linkage matching natural RNA topology

UpU Procurement: Substitution Risks


Substituting Uridylyl-(3',5')-uridine with seemingly analogous dinucleotides (e.g., CpC, ApA) or positional isomers (e.g., 2',5'-UpU) is not scientifically defensible without validation. The 3',5'-phosphodiester linkage confers fundamentally different conformational stability and base-stacking properties compared to the 2',5'-isomer [1]. Furthermore, enzyme recognition is exquisitely sensitive to base composition and sequence; Escherichia coli oligoribonuclease exhibits a marked reaction rate hierarchy (CpC > UpU > CpU > UpC), meaning that substituting UpU with CpC would overestimate cleavage rates, while substitution with UpC would underestimate them [2]. Similarly, RNase A-catalyzed synthesis yields vary substantially depending on donor-acceptor combinations, with CpU and CpC achieving higher conversion rates than UpU under identical conditions [3]. These quantitative differences in both intrinsic physicochemical properties and enzyme recognition preclude generic interchange.

Positional isomer mismatch
2′,5′-UpU lacks the appreciable base stacking of the 3′,5′-isomer and may shift conformational interpretation.
Enzyme recognition divergence
Substituting with CpC or UpC may alter measured reaction rates; enzyme specificity depends on precise base sequence.
Synthesis efficiency gap
RNase A-catalyzed yields differ by donor-acceptor pair; UpU conversion may be lower than cytidine-containing products.

UpU Comparative Performance vs Analogs


Base Stacking Advantage Over 2',5'-Isomer

Circular dichroism (CD) spectroscopy reveals that 3',5'-UpU adopts an appreciably stacked conformation at 20°C, whereas the corresponding 2',5'-dinucleoside phosphate exhibits much less pronounced stacking under identical conditions [1]. This conformational difference is attributed to intramolecular hydrogen bonding involving the 2'-hydroxyl group of ribose, which stabilizes the 3',5'-linked structure. Thermodynamic parameters for the order⇌disorder transition in 3',5'-UpU are consistent with other natural 3',5'-dinucleotides (ΔH° ≈ 6-7.5 kcal/mol, ΔS° ≈ 20-25 e.u./mol, ΔF° ≈ 0.5 kcal/mol at 0°C) [1].

Base stacking vs 2′,5′ isomer
Head-to-head
3′,5′-UpU: appreciably stacked CD spectra at 20°C; 2′,5′-isomer lacks conservative pattern.
Supports native-like RNA folding model selection.
CD: conservative vs non-conservative spectra; ΔH° ≈ 6–7.5 kcal/mol.
RNA conformation circular dichroism base stacking thermodynamics

Oligoribonuclease Substrate Specificity Hierarchy

Studies with dinucleoside monophosphates using E. coli oligoribonuclease reveal a defined reaction rate hierarchy for pyrimidine sequences: CpC > UpU > CpU > UpC [1]. The presence of guanine at the 3' end is strongly inhibitory, with reaction rates following CpG > UpG = ApG > GpG [1]. This rank-order specificity indicates that enzyme recognition depends precisely on both base composition and sequence context, not merely on the presence of a phosphodiester linkage.

Oligoribonuclease specificity rank
Head-to-head
Reaction rate: CpC > UpU > CpU > UpC (E. coli oligoribonuclease).
UpU provides intermediate rate reference; substitution alters assay calibration.
Rank order from purified enzyme assay.
oligoribonuclease substrate specificity enzyme kinetics Escherichia coli

RNase A-Catalyzed Synthesis Efficiency

In RNase A-catalyzed synthesis of dinucleoside monophosphates from nucleoside-2',3'-cyclophosphates, the conversion rate of donor (U>p and C>p) depends strongly on the acceptor type and donor-acceptor combination [1]. At enzyme concentrations of 20, 40, and 70 μg/mL and temperatures of 0°C and -15°C, cytidine-2',3'-cyclophosphate (C>p) was more reactive as a donor than uridine-2',3'-cyclophosphate (U>p) [1]. The synthesis yields and simultaneous hydrolysis rates differ among the four possible products (UpU, UpC, CpU, CpC), with CpU and CpC generally achieving higher conversion than UpU [1].

RNase A synthesis yield
Head-to-head
C>p donor more reactive than U>p; CpU/CpC yield > UpU yield.
UpU represents lower-efficiency synthesis target; useful for method optimization.
RNase A at 20–70 μg/mL, 0°C to −15°C.
RNase A enzymatic synthesis dinucleoside monophosphate yield optimization

Free Radical Reactivity: Uridine Moiety Comparison

In light-induced free radical reactions with 2-propanol, the reactivity of the uridine moieties in 3',5'-UpU is identical to that observed in 3'-UMP and 5'-UMP, indicating that the dinucleotide linkage does not alter intrinsic uridine reactivity [1]. However, the uridine moiety in the heterodinucleotide uridylyl-(3',5')-adenosine (UpA) is modified faster than that in adenylyl-(3',5')-uridine (ApU) [1]. This differential reactivity is attributed to base stacking involving adenosine, which modulates the accessibility of the uridine moiety to free radical attack [1].

Free radical reactivity baseline
Head-to-head
UpU uridine reactivity = UMPs; UpA > UpU > ApU in photoalkylation.
Neutral stacking baseline for free radical damage studies.
Photoalkylation with 2-propanol, di-tert-butyl peroxide.
free radical chemistry photoalkylation base stacking nucleic acid damage

Uridylyl-(3',5')-uridine Application Scenarios


Minimal RNA Structural Model

Use 3',5'-UpU as a minimal dinucleotide model for studying base-stacking interactions and RNA folding thermodynamics. CD spectroscopy confirms that 3',5'-UpU adopts a stacked conformation at ambient temperature representative of natural RNA, unlike the 2',5'-isomer which lacks appreciable stacking [1]. This makes UpU the appropriate choice for circular dichroism and NMR studies of RNA secondary structure, where conformational fidelity to physiological RNA is required.

Ribonuclease Specificity Profiling

Employ 3',5'-UpU as a reference substrate in enzyme specificity panels. E. coli oligoribonuclease exhibits a defined reaction rate hierarchy (CpC > UpU > CpU > UpC) [2], and RNase A-catalyzed hydrolysis of UpU has been extensively characterized with pseudo first-order rate constants (k′) measured across varying ionic strengths and divalent cation concentrations [3]. UpU serves as the benchmark pyrimidine dinucleotide against which novel nucleases or engineered enzyme variants can be quantitatively compared.

Neutral Baseline for Free Radical Assays

Utilize UpU as a control substrate in photoalkylation and free radical damage studies. The uridine moieties in UpU exhibit reactivity identical to monomeric UMPs (3'-UMP, 5'-UMP), providing a stacking-neutral baseline [4]. This contrasts with heterodinucleotides like UpA, where adenosine-induced base stacking modulates uridine accessibility, introducing a confounding variable. UpU therefore enables clean assessment of intrinsic pyrimidine reactivity independent of stacking effects.

Enzymatic Synthesis Yield Optimization

Apply UpU as a model product in optimizing RNase A-catalyzed dinucleoside monophosphate synthesis. Systematic studies have quantified donor-acceptor combination effects on conversion efficiency [5]. Given that UpU exhibits lower conversion rates than cytidine-containing products, it represents a more stringent test case for optimizing enzyme concentration, temperature, and reaction time. Successfully maximizing UpU yield serves as validation that synthesis conditions are robust for less favorable donor-acceptor pairs.

Application
Selection Property
Validation Focus
Minimal RNA structural model
Conformational fidelity (3′,5′ vs 2′,5′ isomer)
CD/NMR stacking and folding verification
Ribonuclease specificity profiling
Defined substrate specificity rank
Enzyme activity calibration against UpU benchmark
Free radical damage baseline
Stacking-neutral uridine reactivity
Intrinsic pyrimidine reactivity control
Enzymatic synthesis optimization
Donor-acceptor pair efficiency
Yield optimization for less favorable pairs

Technical Documentation Hub

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